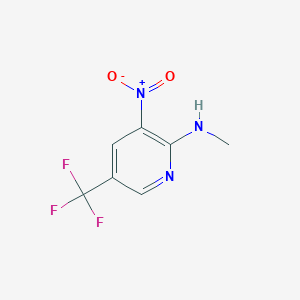

N-メチル-3-ニトロ-5-(トリフルオロメチル)ピリジン-2-アミン

概要

説明

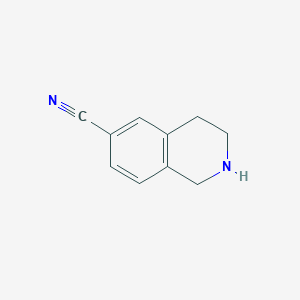

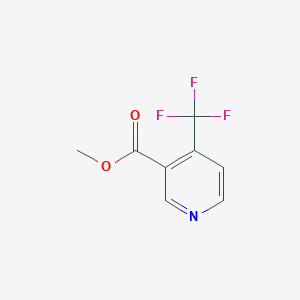

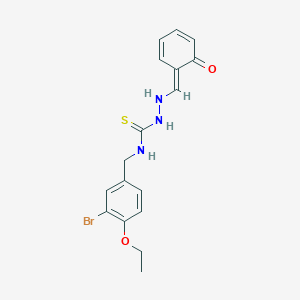

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that has been explored for various applications in materials science and pharmaceutical research. This compound belongs to the class of organic compounds known as nitropyridines, which are characterized by the presence of a nitro group attached to a pyridine ring. The introduction of trifluoromethyl and methyl groups into the pyridine ring can significantly affect its chemical and physical properties.

Synthesis Analysis

The synthesis of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine derivatives involves several steps, including nitration, methyl substitution, and the introduction of the trifluoromethyl group. Techniques such as microwave irradiation and the use of specific reagents like guanidinium nitrate salt have been employed to optimize the synthesis process. These methods aim to improve yield, reduce reaction times, and increase the purity of the final product (Langley et al., 2001), (Moreno-Fuquen et al., 2021).

Molecular Structure Analysis

The molecular structure of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine has been studied using techniques such as X-ray diffraction and spectroscopy. These studies reveal the effects of the substituents on the molecular conformation and intermolecular interactions, which in turn influence the compound's chemical properties and reactivity (Korotaev et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine includes its participation in various organic reactions, such as acylation, nucleophilic addition, and cyclization. These reactions are crucial for the further functionalization of the pyridine ring and the synthesis of complex organic molecules (Ibrahim et al., 2011).

科学的研究の応用

農薬用途

トリフルオロメチルピリジン(TFMP)は、問題の化合物を含む、農薬業界で広く使用されています . TFMP誘導体の主な用途は、作物を害虫から保護することです . フルアジフォップ-ブチルは、農薬市場に導入された最初のTFMP誘導体であり、それ以来、20種類以上の新しいTFMP含有農薬がISOの慣用名を取得しています .

医薬品用途

いくつかのTFMP誘導体は、医薬品業界でも使用されています . TFMP部分を含む5つの医薬品と2つの獣医用製品が市場承認を得ており、多くの候補が現在臨床試験中です .

獣医用途

上記のように、TFMP部分を含む2つの獣医用製品が市場承認を得ています . これは、TFMP誘導体が獣医学で潜在的な用途があることを示唆しています。

プロテオミクス研究

“2-メチルアミノ-3-ニトロ-5-(トリフルオロメチル)ピリジン”という化合物は、プロテオミクス研究アプリケーション用の特殊製品としてリストされています .

フッ素化有機化学品の開発

TFMPなどのフッ素を含む有機化合物の開発により、農薬、医薬品、機能性材料の分野で多くの進歩が見られました . フッ素原子の独特の物理化学的性質とピリジン部分の独特の特性は、TFMP誘導体の生物活性を促進します .

FDA承認薬の合成

Safety and Hazards

将来の方向性

作用機序

Target of Action

Trifluoromethylpyridines, a group of compounds to which this molecule belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridines and their derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they interact with various biochemical pathways .

Result of Action

It is known that trifluoromethylpyridines and their derivatives are used in the agrochemical industry for crop protection, suggesting they have significant biological activity .

Action Environment

Given its use in the agrochemical industry, it can be inferred that environmental conditions such as temperature, humidity, and ph could potentially impact its effectiveness .

特性

IUPAC Name |

N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O2/c1-11-6-5(13(14)15)2-4(3-12-6)7(8,9)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFBYIGPCGICNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379522 | |

| Record name | N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175277-21-1 | |

| Record name | N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64447.png)